Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid
Overview
Description
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid is a unique compound characterized by its rigid, three-dimensional bicyclic structure. This compound has gained attention in the field of synthetic and medicinal chemistry due to its potential as a bioisostere for benzene rings, offering enhanced pharmacokinetic properties and metabolic stability.
Mechanism of Action
Mode of Action
The mode of action of Bicyclo[21It is known that the compound can undergo various transformations , which may influence its interaction with potential targets.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[21It is suggested that the compound might be involved in the [2 + 2] cycloaddition , a type of chemical reaction that could potentially affect various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.1.1]hexane-1,4-dicarboxylic acid typically involves a [2 + 2] cycloaddition reaction. One common method is the photochemical cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic structure by fusing two readily available starting materials under irradiation.
Industrial Production Methods: Industrial production methods for this compound are still under development. the use of photochemistry and Lewis acid catalysis has shown promise in scaling up the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or alkanes.
Substitution: The rigid bicyclic structure allows for selective substitution reactions at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a bioisostere for benzene rings.
Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound’s stability and unique structure make it suitable for developing new materials and polymers.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted benzene rings.
Bicyclo[3.1.1]heptane: Another bioisostere with a different ring size and substitution pattern.
Cubane: A highly strained bicyclic compound with unique properties.
Uniqueness: Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid is unique due to its specific ring size and substitution pattern, which provide distinct advantages in terms of stability, rigidity, and pharmacokinetic properties. Its ability to mimic benzene rings while offering enhanced solubility and metabolic stability makes it a valuable tool in medicinal chemistry .
Biological Activity
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid (BCHDA) is a bicyclic compound recognized for its unique structural characteristics and potential biological applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Structural Overview
BCHDA is characterized by two carboxylic acid groups attached to a bicyclo[2.1.1]hexane framework, which contributes to its distinctive reactivity and potential as a bioisostere in medicinal chemistry.
Molecular Formula: CHO
CAS Number: 85407-65-4
IUPAC Name: this compound
Synthesis and Applications
Recent advancements in synthetic methodologies have enabled the efficient construction of BCHDA through various routes, including photocatalytic methods that enhance its accessibility for further functionalization in drug development and materials science .
Bioisosteric Properties
BCHDA serves as a saturated bioisostere of ortho-substituted benzene rings, which are prevalent in many bioactive compounds. The incorporation of BCHDA into drug structures has been shown to improve pharmacokinetic properties such as solubility and metabolic stability.
- Lipophilicity: Studies indicate that replacing ortho-benzenes with BCHDA generally results in a decrease in calculated lipophilicity (c log P) by 0.7–1.2 units while maintaining similar experimental lipophilicity (log D) across various compounds .
- Metabolic Stability: The metabolic stability of compounds featuring BCHDA varies; for instance, conivaptan's metabolic stability increased upon incorporation of BCHDA, whereas other compounds like lomitapide showed decreased stability .
Antifungal Activity
BCHDA has been evaluated for its antifungal properties when incorporated into fungicides. In comparative studies with marketed fungicides such as boscalid and bixafen, BCHDA-containing analogs demonstrated enhanced antifungal activity against specific fungal strains .
Case Study 1: Cancer Cell Viability
Research conducted on the incorporation of BCHDA into phthalylsulfathiazole analogs revealed significant differences in biological activity across various cancer cell lines:
Compound | Cell Line | Concentration (nM) | Relative Toxicity |
---|---|---|---|
Phthalylsulfathiazole | MB231 | 100 | Baseline |
BCHDA Analog 9 | MB231 | 100 | 3.9-fold higher toxicity |
BCHDA Analog ent-9 | MB231 | 100 | 3.6-fold higher toxicity |
The results indicated that the absolute configuration of the bioisostere significantly influences its bioactivity .
Case Study 2: Solubility and Efficacy
Incorporation of BCHDA into existing drug frameworks has shown varied effects on solubility:
Compound | Original Solubility (μM) | BCHDA Analog Solubility (μM) |
---|---|---|
Boscalid | 11 | 35 |
Bixafen | 30 | 4 |
Fluxapyroxad | 25 | 27 |
These findings highlight the potential for BCHDA to enhance solubility in certain contexts while demonstrating the complexity of its interactions within different chemical environments .
Properties
IUPAC Name |
bicyclo[2.1.1]hexane-1,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-5(10)7-1-2-8(3-7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFLRCNRXDHGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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